Isothiafludine - 960527-22-4

Isothiafludine

Catalog Number: EVT-270101
CAS Number: 960527-22-4
Molecular Formula: C18H18FN3OS2
Molecular Weight: 375.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isothiafludine, also NZ-4 and W-28-F, is a HBV virus inhibitor that dramatically reduces the HBV DNA level in cells. During the hepatitis B virus (HBV) life cycle, nucleocapsid assembly is essential for HBV replication. Both RNA reverse transcription and DNA replication occur within the HBV nucleocapsid. HBV nucleocapsid is consisted of core protein (HBcAg), whose carboxy-terminal domain (CTD) contains an Arg-rich domain (ARD). The ARD of HBcAg does contribute to the encapsidation of pregenomic RNA (pgRNA).
Source and Classification

Isothiafludine is classified as a non-nucleoside antiviral agent. Its primary application is in the treatment of hepatitis B virus infections. The compound was synthesized and evaluated for its biological activity in various studies, demonstrating its efficacy in inhibiting HBV replication both in vitro and in vivo. The initial discovery and characterization of isothiafludine were reported by Li Yang and colleagues, who explored its mechanism of action and potential therapeutic applications against HBV .

Synthesis Analysis

The synthesis of isothiafludine involves several key steps, primarily focusing on the construction of its unique bis-heterocycle framework. The following outlines the general synthetic pathway:

  1. Starting Materials: The synthesis begins with readily available precursors that are transformed through various chemical reactions.
  2. Key Reactions:
    • Cyclization Reactions: These are crucial for forming the bis-heterocyclic structure characteristic of isothiafludine.
    • Functional Group Modifications: Subsequent reactions modify functional groups to enhance biological activity and solubility.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC), achieving a purity level exceeding 99% .

The detailed reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Molecular Structure Analysis

Isothiafludine's molecular structure can be described as follows:

  • Molecular Formula: C₁₄H₁₃N₃O₂S
  • Molecular Weight: Approximately 297.34 g/mol
  • Structural Features:
    • It contains a bis-heterocyclic framework that contributes to its biological activity.
    • The presence of sulfur in the structure is significant for its interaction with viral components.

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly utilized to confirm the molecular structure and assess purity .

Chemical Reactions Analysis

Isothiafludine participates in various chemical reactions relevant to its mechanism of action:

  1. Interaction with Viral Components: It binds to the hepatitis B virus core protein, inhibiting the encapsidation of pregenomic RNA.
  2. Stability Studies: Chemical stability under physiological conditions is assessed to ensure efficacy during therapeutic use.
  3. Metabolic Pathways: Understanding how isothiafludine is metabolized in biological systems informs dosing regimens and potential side effects.

These reactions are critical for understanding how isothiafludine exerts its antiviral effects .

Mechanism of Action

The mechanism of action of isothiafludine involves several steps:

  1. Inhibition of Pregenomic RNA Encapsidation: Isothiafludine disrupts the interaction between pregenomic RNA and core proteins, preventing the formation of new viral particles.
  2. Reduction of Viral Load: By blocking RNA encapsidation, it significantly reduces HBV DNA levels in infected cells.
  3. Cellular Pathways Modulation: Isothiafludine may also influence cellular pathways involved in viral replication and immune response modulation.

Studies have shown that treatment with isothiafludine leads to a marked decrease in HBV replication both in vitro (in cell cultures) and in vivo (in animal models) .

Physical and Chemical Properties Analysis

Isothiafludine exhibits several notable physical and chemical properties:

  • Solubility: It has moderate solubility in water, which is important for its bioavailability.
  • Stability: The compound demonstrates stability under physiological conditions, which is crucial for its effectiveness as an antiviral agent.
  • Melting Point: Specific melting point data can be referenced from experimental results during characterization.

These properties are essential for determining the formulation strategies for drug delivery .

Applications

Isothiafludine has significant potential applications in medical science:

  1. Antiviral Therapy: Its primary application lies in treating hepatitis B virus infections, offering an alternative or adjunct to existing therapies.
  2. Research Tool: As a novel compound, it serves as a valuable tool for researchers studying HBV biology and antiviral mechanisms.
  3. Drug Development: Isothiafludine's unique mechanism may inspire further drug design efforts targeting other viral infections.

Ongoing research continues to explore its efficacy and safety profile, aiming to establish it as a standard treatment option for patients with chronic hepatitis B infection .

Introduction to Isothiafludine in Antiviral Research

Discovery and Origin from Bis-Heterocycle Tandem Derivatives

Isothiafludine (NZ-4) is a novel non-nucleoside compound derived from bis-heterocycle tandem pairs, inspired by the structural motifs of the marine natural product leucamide A. It emerged from a high-throughput screening campaign targeting hepatitis B virus (HBV) replication inhibitors. The compound features a unique isothiazole–flavone hybrid structure (chemical formula: C₁₉H₁₅N₃O₃S₂; molecular weight: 389.48 g/mol), optimized for enhanced antiviral activity. Unlike nucleoside analogs, Isothiafludine lacks a sugar-phosphate backbone, enabling a distinct mechanism of action against HBV. Its discovery marked a significant advance in developing chemotypes that interfere with viral capsid assembly rather than polymerase activity [1] [3].

Table 1: Key Chemical Properties of Isothiafludine

PropertyValue
Chemical FormulaC₁₉H₁₅N₃O₃S₂
Molecular Weight389.48 g/mol
OriginBis-heterocycle tandem derivatives
Natural Product PrecursorLeucamide A
Primary TargetHBV core protein

Role as a Non-Nucleoside HBV Replication Inhibitor

Isothiafludine exhibits potent anti-HBV activity by suppressing viral replication without targeting the viral polymerase. In vitro studies using HepG2.2.15 cells demonstrated an IC₅₀ of 1.33 μmol/L for intracellular HBV DNA reduction, significantly lower than its cytotoxicity (IC₅₀ = 50.4 μmol/L), yielding a selectivity index of ~38. Crucially, it maintains efficacy against nucleoside/nucleotide analog-resistant HBV mutants, including:

  • Lamivudine/Entecavir-dual-resistant mutants (rtM204V/rtL180M)
  • Adefovir-resistant mutants (rtA181T/rtN236T) [1] [3].

Table 2: Antiviral Activity of Isothiafludine Against HBV

Assay SystemIC₅₀ (μmol/L)Resistant Mutants Targeted
HepG2.2.15 cells (in vitro)1.333TC/ETV-dual-resistant, ADV-resistant
DHBV-infected ducks (in vivo)Dose-dependentNot tested

In vivo validation in DHBV-infected ducks showed dose-dependent suppression of viral DNA replication following oral administration (25–100 mg·kg⁻¹·d⁻¹ for 15 days), confirming its translational potential [1] [4].

Significance of Targeting HBV Capsid Assembly

The HBV core protein (HBcAg) forms icosahedral capsids that encapsulate pregenomic RNA (pgRNA) and viral polymerase—a critical step for reverse transcription. Capsid assembly is an evolutionarily conserved process with minimal host cell analogs, reducing the likelihood of off-target effects. Isothiafludine disrupts this process by:

  • Blocking pgRNA encapsidation: Reduces pgRNA packaging into capsids by interfering with HBcAg–pgRNA interactions, confirmed via RNA immunoprecipitation assays [1] [3].
  • Inducing replication-deficient capsids: Promotes formation of empty capsids (confirmed by native agarose gel electrophoresis), which are incapable of supporting viral DNA synthesis [3] [9].

This mechanism avoids cross-resistance with polymerase inhibitors and aligns with next-generation capsid assembly modulators (CAMs)—a promising class for functional cure strategies. Capsid-targeted therapies aim to deplete the persistent covalently closed circular DNA (cccDNA) reservoir by preventing replenishment [9] [1].

Table 3: Pharmacological Profile of Isothiafludine

ParameterFindings
Mechanism of ActionBlocks pgRNA encapsidation; induces defective capsids
Resistance ProfileEffective against nucleoside analog-resistant mutants
In Vitro Selectivity Index~38 (Cytotoxicity IC₅₀/Antiviral IC₅₀)
In Vivo Model EfficacyDose-dependent DHBV DNA reduction in ducks

This multi-faceted targeting positions Isothiafludine as a cornerstone for novel HBV combination therapies aimed at achieving sustained virological responses [3] [9].

Properties

CAS Number

960527-22-4

Product Name

Isothiafludine

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-(2-methylpropyl)-2-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

Molecular Formula

C18H18FN3OS2

Molecular Weight

375.5 g/mol

InChI

InChI=1S/C18H18FN3OS2/c1-11(2)9-14-15(22-18(25-14)17-20-7-8-24-17)16(23)21-10-12-3-5-13(19)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,21,23)

InChI Key

DPHPCLGZSLZAGL-UHFFFAOYSA-N

SMILES

CC(C)CC1=C(N=C(S1)C2=NC=CS2)C(=O)NCC3=CC=C(C=C3)F

Solubility

Soluble in DMSO

Synonyms

Isothiafludine; NZ‐4; W-28-F; NZ 4; W 28 F; NZ4; W28F

Canonical SMILES

CC(C)CC1=C(N=C(S1)C2=NC=CS2)C(=O)NCC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.